molecular formula C17H16N2OS2 B2623886 N-(2-methylbenzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide CAS No. 895453-86-8

N-(2-methylbenzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide

Cat. No. B2623886
CAS RN: 895453-86-8
M. Wt: 328.45
InChI Key: VMWOHDGKTOHHPL-UHFFFAOYSA-N
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Description

N-(2-methylbenzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide, also known as MBT-TA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(2-methylbenzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways. In particular, N-(2-methylbenzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and pain. Additionally, N-(2-methylbenzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting that it may have potential as an anti-cancer agent.
Biochemical and Physiological Effects
N-(2-methylbenzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(2-methylbenzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide can inhibit the growth of certain cancer cell lines, including breast cancer and lung cancer. Additionally, N-(2-methylbenzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide has been shown to decrease the production of inflammatory mediators, such as prostaglandin E2, in vitro and in vivo. These effects suggest that N-(2-methylbenzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide may have potential as a therapeutic agent for the treatment of cancer and inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-methylbenzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide is that it is relatively easy to synthesize, making it readily available for use in lab experiments. Additionally, N-(2-methylbenzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide has been shown to be stable under a range of conditions, making it a useful tool for studying biological processes. However, one limitation of N-(2-methylbenzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide is that its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on N-(2-methylbenzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide. One area of interest is the development of new drugs based on the structure of N-(2-methylbenzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-methylbenzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide and its potential applications in medicine and other fields. Finally, the use of N-(2-methylbenzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide in combination with other drugs or therapies should be explored to determine whether it can enhance their efficacy.

Synthesis Methods

The synthesis of N-(2-methylbenzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide involves the reaction of 2-mercaptobenzo[d]thiazole and p-tolunitrile in the presence of a base and a catalyst, followed by the addition of acetic anhydride. This process results in the formation of N-(2-methylbenzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide as a white solid with a melting point of 170-172°C.

Scientific Research Applications

N-(2-methylbenzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-(2-methylbenzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. In agriculture, N-(2-methylbenzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide has been used as a fungicide due to its ability to inhibit the growth of certain fungi. In material science, N-(2-methylbenzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide has been incorporated into polymers to improve their mechanical properties.

properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-6-yl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c1-11-3-6-14(7-4-11)21-10-17(20)19-13-5-8-15-16(9-13)22-12(2)18-15/h3-9H,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWOHDGKTOHHPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=CC3=C(C=C2)N=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylbenzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide

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